molecular formula C8H10O3 B13449538 Methyl 4-ethenyl-2,5-dihydrofuran-3-carboxylate

Methyl 4-ethenyl-2,5-dihydrofuran-3-carboxylate

Cat. No.: B13449538
M. Wt: 154.16 g/mol
InChI Key: DARDZHJGJNBGKG-UHFFFAOYSA-N
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Description

Methyl 4-ethenyl-2,5-dihydrofuran-3-carboxylate is a chemical compound belonging to the furan family Furans are heterocyclic organic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-ethenyl-2,5-dihydrofuran-3-carboxylate can be achieved through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate. This intermediate is then transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid . Another method involves the reaction of α-chloro ketones with malonic acid dinitrile in the presence of sodium ethoxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethenyl-2,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 4-ethenyl-2,5-dihydrofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-ethenyl-2,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in various biochemical pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-ethenyl-2,5-dihydrofuran-3-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

methyl 4-ethenyl-2,5-dihydrofuran-3-carboxylate

InChI

InChI=1S/C8H10O3/c1-3-6-4-11-5-7(6)8(9)10-2/h3H,1,4-5H2,2H3

InChI Key

DARDZHJGJNBGKG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(COC1)C=C

Origin of Product

United States

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